5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a pyrimidine ring, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the oxazole ring, and the attachment of the sulfonamide and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE include other sulfonamide and pyrimidine derivatives, such as:
- 5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide
- 5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methoxybenzamide
Uniqueness
The uniqueness of 5-CHLORO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18ClN5O6S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O6S2/c1-4-31(26,27)18-20-9-14(19)15(22-18)16(25)21-12-5-7-13(8-6-12)32(28,29)24-17-10(2)11(3)23-30-17/h5-9,24H,4H2,1-3H3,(H,21,25) |
InChI Key |
ZAHRRFUMBKHPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)Cl |
Origin of Product |
United States |
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